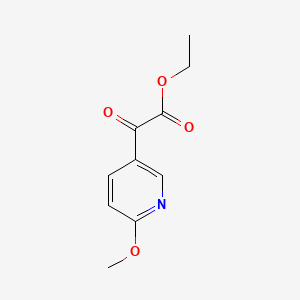
CARBOBENZYLOXYGLYCYLGLYCYL-L-TYROSINE BENZYL ESTER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CARBOBENZYLOXYGLYCYLGLYCYL-L-TYROSINE BENZYL ESTER is a synthetic peptide derivative with the molecular formula C28H29N3O7 and a molecular weight of 519.55 g/mol . This compound is often used in peptide synthesis and research due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CARBOBENZYLOXYGLYCYLGLYCYL-L-TYROSINE BENZYL ESTER typically involves the protection of amino acids and subsequent coupling reactions. The process begins with the protection of the amino group of glycine using a carbobenzyloxy (Cbz) group. This is followed by the coupling of protected glycine with another glycine molecule. The resulting dipeptide is then coupled with L-tyrosine, which has its hydroxyl group protected by a benzyl ester. The final product is obtained after deprotection steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
CARBOBENZYLOXYGLYCYLGLYCYL-L-TYROSINE BENZYL ESTER undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The phenolic group of tyrosine can be oxidized to form quinones.
Substitution: The benzyl ester group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Glycylglycyl-L-tyrosine.
Oxidation: Quinone derivatives of tyrosine.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
CARBOBENZYLOXYGLYCYLGLYCYL-L-TYROSINE BENZYL ESTER is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of longer peptides and proteins.
Bioconjugation: Used in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Biological Studies: Investigating protein-protein interactions and enzyme-substrate specificity.
Pharmaceutical Research: Exploring potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
The mechanism of action of CARBOBENZYLOXYGLYCYLGLYCYL-L-TYROSINE BENZYL ESTER involves its incorporation into peptides and proteins. The compound interacts with various molecular targets, including enzymes and receptors, through its peptide backbone and functional groups. The phenolic group of tyrosine can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- CARBOBENZYLOXYGLYCYL-L-TYROSINE BENZYL ESTER
- CARBOBENZYLOXY-L-TYROSYL-L-TYROSINE BENZYL ESTER
- CARBOBENZYLOXY-L-PROLYL-L-TYROSINE BENZYL ESTER
- CARBOBENZYLOXY-S-BENZYL-L-CYSTEINYL-L-TYROSINE BENZYL ESTER
- CARBOBENZYLOXYGLYCYLGLYCYL TYROSINE METHYL ESTER
- CARBOBENZYLOXYGLYCYLGLYCYL-L-ISOLEUCINE BENZYL ESTER
- CARBOBENZYLOXYGLYCYLGLYCYL-L-PHENYLALANINE BENZYL ESTER
- CARBOBENZYLOXYGLYCYLGLYCYL-L-ALANINE BENZYL ESTER
Uniqueness
CARBOBENZYLOXYGLYCYLGLYCYL-L-TYROSINE BENZYL ESTER is unique due to its specific sequence and the presence of a benzyl ester protecting group. This combination provides stability and reactivity, making it a valuable tool in peptide synthesis and bioconjugation .
Eigenschaften
CAS-Nummer |
15115-03-4 |
|---|---|
Molekularformel |
C28H29N3O7 |
Molekulargewicht |
519.5 g/mol |
IUPAC-Name |
benzyl 3-(4-hydroxyphenyl)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate |
InChI |
InChI=1S/C28H29N3O7/c32-23-13-11-20(12-14-23)15-24(27(35)37-18-21-7-3-1-4-8-21)31-26(34)17-29-25(33)16-30-28(36)38-19-22-9-5-2-6-10-22/h1-14,24,32H,15-19H2,(H,29,33)(H,30,36)(H,31,34) |
InChI-Schlüssel |
SINKMRYLYGHEJV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Synonyme |
CARBOBENZYLOXYGLYCYLGLYCYL-L-TYROSINE BENZYL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596909.png)

![2-(3-Chlorophenyl)-5-methylbenzo[d]thiazole](/img/structure/B596911.png)




![2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B596921.png)




